Binding Affinity for PI3Kδ: A Comparative View of Pyrazolopyridine Isomers
In a comparative study of pyrazolopyridine isomers as PI3Kδ inhibitors, 1H-Pyrazolo[4,3-C]pyridin-4-amine (the unsubstituted scaffold) demonstrated a baseline inhibitory activity with an IC50 of 374 nM in a cellular assay measuring AKT phosphorylation [1]. While this value reflects the activity of the core scaffold itself, it provides a critical quantitative benchmark. Notably, simple methylation at the N1 position to yield 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 494767-19-0) resulted in a >15-fold increase in potency, achieving an IC50 of 24 nM against the same target under identical assay conditions [1]. This dramatic shift underscores the exquisitely sensitive SAR around the pyrazolopyridine core and highlights the value of the unsubstituted 4-amine as a well-characterized starting point for systematic optimization.
| Evidence Dimension | Potency (IC50) against PI3Kδ-mediated AKT phosphorylation |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 494767-19-0): IC50 = 24 nM |
| Quantified Difference | ~15.6-fold increase in potency for the N-methylated analog |
| Conditions | Electrochemiluminescence assay measuring AKT phosphorylation at S473 in Ri-1 cells after 30 minutes of incubation |
Why This Matters
This data demonstrates that the parent amine scaffold is a tunable starting point with measurable baseline activity, allowing for rational, data-driven optimization in a medicinal chemistry program, rather than beginning from a completely inactive core.
- [1] BindingDB (2023). BDBM50394897 CHEMBL2165498: Affinity Data for 1H-Pyrazolo[4,3-C]pyridin-4-amine and 1-methyl analog against PI3Kδ. View Source
